4-Fluoro-1-methylpiperidine-4-carboxylic acid hydrochloride 4-Fluoro-1-methylpiperidine-4-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1956309-76-4
VCID: VC3101460
InChI: InChI=1S/C7H12FNO2.ClH/c1-9-4-2-7(8,3-5-9)6(10)11;/h2-5H2,1H3,(H,10,11);1H
SMILES: CN1CCC(CC1)(C(=O)O)F.Cl
Molecular Formula: C7H13ClFNO2
Molecular Weight: 197.63 g/mol

4-Fluoro-1-methylpiperidine-4-carboxylic acid hydrochloride

CAS No.: 1956309-76-4

Cat. No.: VC3101460

Molecular Formula: C7H13ClFNO2

Molecular Weight: 197.63 g/mol

* For research use only. Not for human or veterinary use.

4-Fluoro-1-methylpiperidine-4-carboxylic acid hydrochloride - 1956309-76-4

Specification

CAS No. 1956309-76-4
Molecular Formula C7H13ClFNO2
Molecular Weight 197.63 g/mol
IUPAC Name 4-fluoro-1-methylpiperidine-4-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C7H12FNO2.ClH/c1-9-4-2-7(8,3-5-9)6(10)11;/h2-5H2,1H3,(H,10,11);1H
Standard InChI Key RMGWXQCGBXWRME-UHFFFAOYSA-N
SMILES CN1CCC(CC1)(C(=O)O)F.Cl
Canonical SMILES CN1CCC(CC1)(C(=O)O)F.Cl

Introduction

Chemical Identity and Structure

Basic Information

4-Fluoro-1-methylpiperidine-4-carboxylic acid hydrochloride is characterized by the following key identifiers:

ParameterValue
CAS Number1956309-76-4
Molecular FormulaC₇H₁₃ClFNO₂
Molecular Weight197.63 g/mol
IUPAC Name4-fluoro-1-methylpiperidine-4-carboxylic acid hydrochloride
Standard InChIInChI=1S/C7H12FNO2.ClH/c1-9-4-2-7(8,3-5-9)6(10)11;/h2-5H2,1H3,(H,10,11);1H
Standard InChIKeyRMGWXQCGBXWRME-UHFFFAOYSA-N
SMILESCN1CCC(CC1)(C(=O)O)F.Cl
PubChem Compound ID91667882

The compound consists of a piperidine ring with a methyl group attached to the nitrogen atom, a fluorine atom and a carboxylic acid group at the 4-position, and is present as a hydrochloride salt .

Structural Characteristics

The chemical structure of 4-Fluoro-1-methylpiperidine-4-carboxylic acid hydrochloride features a six-membered piperidine ring containing five carbon atoms and one nitrogen atom. The structural arrangement includes:

  • A tertiary amine with a methyl substituent attached to the nitrogen atom

  • A fluorine atom at the 4-position of the piperidine ring

  • A carboxylic acid group also at the 4-position, creating a quaternary carbon center

  • A hydrochloride salt form, which enhances stability and solubility properties

This arrangement of functional groups creates a molecule with specific spatial orientation and chemical reactivity patterns. The fluorine substituent is particularly noteworthy as it enhances the compound's lipophilicity while also affecting its electronic properties.

Physicochemical Properties

The physicochemical properties of 4-Fluoro-1-methylpiperidine-4-carboxylic acid hydrochloride determine its behavior in chemical reactions and biological systems:

PropertyValue
Physical FormWhite solid/powder
StabilityGenerally stable under standard laboratory conditions
Water SolubilityWater-soluble due to its salt form
Storage ConditionsShould be stored away from strong acids or bases
Melting PointNot specifically provided in literature

The compound is hygroscopic and should be stored in a dry environment to prevent moisture absorption. The presence of the hydrochloride salt enhances the compound's stability and makes it more soluble in aqueous environments compared to its free base form .

Synthesis and Preparation

Synthetic Routes

The synthesis of 4-Fluoro-1-methylpiperidine-4-carboxylic acid hydrochloride typically involves a multi-step process. While specific detailed synthesis information is limited in the available literature, the general approach involves:

  • Preparation of the parent compound, 4-Fluoro-1-methylpiperidine-4-carboxylic acid

  • Subsequent reaction with hydrochloric acid to form the hydrochloride salt

The fluorination step is crucial in the synthesis process and requires specific reaction conditions to achieve selective fluorination at the 4-position of the piperidine ring. Modern synthetic approaches may utilize continuous flow chemistry techniques, which provide better control over reaction parameters compared to traditional batch methods.

Laboratory Preparation

For laboratory-scale preparation, the synthesis typically follows these general steps:

  • Starting with an appropriate piperidine derivative

  • Introduction of the fluorine atom at the 4-position using selective fluorinating agents

  • Carboxylation at the same position

  • Methylation of the nitrogen atom

  • Formation of the hydrochloride salt by treating with hydrogen chloride

The reaction conditions for these synthetic routes often require specific catalysts and controlled environments to optimize yield and purity. Purification methods may include recrystallization, column chromatography, or other standard separation techniques to obtain the final product with high purity.

Chemical Properties and Reactivity

Chemical Reactions

The reactivity of 4-Fluoro-1-methylpiperidine-4-carboxylic acid hydrochloride is determined by its functional groups:

  • The carboxylic acid group can participate in:

    • Esterification reactions

    • Amide formation

    • Reduction to alcohols

    • Decarboxylation under specific conditions

  • The tertiary amine nitrogen can undergo:

    • Quaternization reactions

    • Oxidation

    • Dealkylation under harsh conditions

  • The C-F bond, while generally stable, can undergo:

    • Nucleophilic substitution under specific conditions

    • Reduction with strong reducing agents

Under thermal decomposition conditions, the compound may release toxic gases including carbon oxides, nitrogen oxides, and hydrogen chloride .

Biological and Pharmaceutical Applications

Pharmacokinetic Properties

The structural features of 4-Fluoro-1-methylpiperidine-4-carboxylic acid hydrochloride contribute to its pharmacokinetic properties:

The presence of the fluorine atom is particularly significant as it enhances the compound's ability to cross biological membranes, a property that is often sought in drug development for improved pharmacokinetic profiles.

Product Specifications

Commercial products typically list the following specifications:

SpecificationTypical Value
Purity≥95%
FormWhite solid/powder
Storage TemperatureRoom temperature
Shipping ConditionsNormal
Recommended UseLaboratory chemicals, research purposes
RestrictionsNot for human or veterinary use

It's worth noting that some suppliers provide the compound as part of chemical libraries for drug discovery and medicinal chemistry research .

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